5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile
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Overview
Description
3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy-: is a chemical compound with the molecular formula C11H7ClN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-chloro-3-cyanophenol with methoxy-substituted aniline derivatives. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors. Its structure allows for the modification of functional groups, making it a valuable tool for probing enzyme activity and developing enzyme inhibitors .
Medicine: In medicine, derivatives of 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- have been investigated for their potential as therapeutic agents. They exhibit activity against various biological targets, including kinases and receptors, making them candidates for drug development .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain kinases by binding to the active site and preventing substrate access. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
4-Hydroxyquinoline: A derivative with hydroxyl substitution at the 4-position, used in the synthesis of various pharmaceuticals.
8-Methoxyquinoline: A derivative with a methoxy group at the 8-position, known for its antimicrobial properties.
Uniqueness: 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- is unique due to the presence of multiple functional groups (chloro, hydroxy, methoxy, and nitrile) on the quinoline ring.
Properties
CAS No. |
1016811-91-8 |
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Molecular Formula |
C11H7ClN2O2 |
Molecular Weight |
234.64 g/mol |
IUPAC Name |
5-chloro-8-methoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O2/c1-16-8-3-2-7(12)9-10(8)14-5-6(4-13)11(9)15/h2-3,5H,1H3,(H,14,15) |
InChI Key |
DVJCWMQLWQGNGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C#N |
Origin of Product |
United States |
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